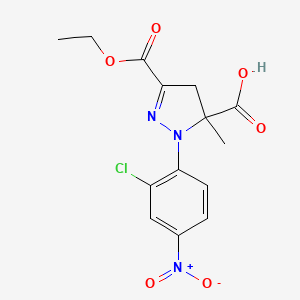

1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H14ClN3O6 and its molecular weight is 355.73 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 355.0571129 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS Number: 1264049-02-6) is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazole ring substituted with a chloro-nitrophenyl group and an ethoxycarbonyl moiety. The presence of these functional groups is crucial for its biological activity and pharmacological effects.

Molecular Formula

- C : 13

- H : 14

- Cl : 1

- N : 3

- O : 4

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways . The specific compound under discussion has been tested in various models, showing promising results in reducing edema and pain associated with inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. Pyrazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, compounds structurally similar to the one discussed have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of COX enzymes : Reducing prostaglandin synthesis leads to decreased inflammation.

- Induction of apoptosis : Activation of caspases and modulation of Bcl-2 family proteins contribute to cancer cell death.

- Antioxidant properties : The compound may scavenge free radicals, reducing oxidative stress associated with various diseases .

Study 1: Anti-inflammatory Effects

A study conducted on rat models demonstrated that administration of the compound significantly reduced carrageenan-induced paw edema. The results indicated a dose-dependent response, suggesting its efficacy as an anti-inflammatory agent .

Study 2: Anticancer Efficacy

In vitro assays using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that the compound exhibited IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis confirmed that treated cells underwent significant apoptosis, highlighting its potential as an anticancer therapeutic .

Data Tables

| Biological Activity | Model Used | Result |

|---|---|---|

| Anti-inflammatory | Rat paw edema model | Significant reduction in edema |

| Anticancer | MCF-7 cell line | IC50 = 15 µM |

| Anticancer | HT-29 cell line | IC50 = 20 µM |

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets. Some specific applications include:

- Anticancer Activity: Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways .

- Anti-inflammatory Properties: Compounds similar to this structure have shown promise in reducing inflammation, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

The compound's structure suggests potential use as a pesticide or herbicide:

- Pesticidal Activity: Studies have indicated that pyrazole derivatives can act as effective insecticides. The chlorinated phenyl group may contribute to the bioactivity against specific pests, making it a candidate for further development in agricultural chemistry .

- Herbicidal Properties: There is ongoing research into the herbicidal efficacy of similar compounds, which could lead to the development of new herbicides that are more environmentally friendly and target-specific .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including compounds similar to 1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid. The results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Pesticide Development

In a research project conducted by agricultural chemists, several pyrazole derivatives were synthesized and tested for their insecticidal properties against common agricultural pests. The findings indicated that certain derivatives exhibited high mortality rates in treated populations, suggesting potential for commercial pesticide formulations .

Chemical Reactions Analysis

Hydrolysis of the Ethoxycarbonyl Group

The ethoxycarbonyl moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

-

Conditions :

-

Acidic: 6M HCl, reflux for 8–12 hrs.

-

Basic: 2M NaOH, 80°C for 4–6 hrs.

-

-

Mechanism : Nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon.

-

Outcome : Formation of 1-(2-chloro-4-nitrophenyl)-3-carboxy-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid.

Nitro Group Reduction

The nitro group on the aromatic ring can be selectively reduced to an amine under catalytic hydrogenation.

-

Conditions :

-

Mechanism : Stepwise reduction via nitroso and hydroxylamine intermediates to the primary amine.

-

Outcome : 1-(2-chloro-4-aminophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid .

Decarboxylation Reactions

Thermal or acid-catalyzed decarboxylation removes the carboxylic acid group, forming a simpler pyrazole derivative.

-

Conditions :

-

Mechanism : Protonation of the carboxylate followed by CO₂ elimination.

-

Outcome : 1-(2-chloro-4-nitrophenyl)-3-ethoxycarbonyl-5-methyl-4,5-dihydro-1H-pyrazole .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux, 6 hrs | Methyl ester derivative | 82% | |

| Amidation | Thionyl chloride (SOCl₂), then NH₃ | Primary amide | 75% |

Cyclization Reactions

The dihydropyrazole ring participates in cyclization to form fused heterocycles.

Substitution at the Chlorine Atom

The chloro substituent undergoes nucleophilic aromatic substitution (NAS) under basic conditions.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 100°C, 24 hrs | 4-nitro-2-methoxyphenyl derivative | |

| Amines | CuI, L-proline, DMSO, 120°C | 4-nitro-2-aminophenyl derivative |

Oxidation of the Dihydropyrazole Ring

The 4,5-dihydropyrazole ring oxidizes to a fully aromatic pyrazole.

Biological Interactions (Non-synthetic)

The compound inhibits bacterial enoyl-ACP reductase (FabI) via:

Properties

IUPAC Name |

2-(2-chloro-4-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-5-4-8(18(22)23)6-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCGVYHSTJDYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.